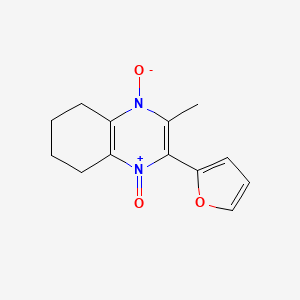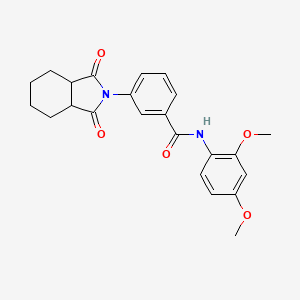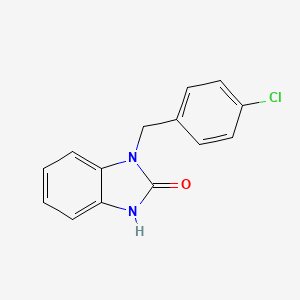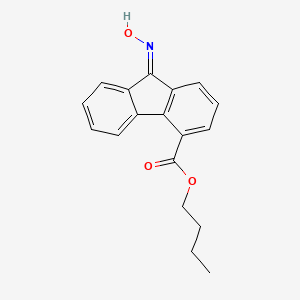![molecular formula C28H26ClN3O4S B11617798 2-chloro-7-ethoxy-3-{3-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazol-5-yl}quinoline](/img/structure/B11617798.png)
2-chloro-7-ethoxy-3-{3-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazol-5-yl}quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-CHLORO-7-ETHOXY-3-[3-(4-METHOXYPHENYL)-1-(4-METHYLBENZENESULFONYL)-4,5-DIHYDRO-1H-PYRAZOL-5-YL]QUINOLINE is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups such as chloro, ethoxy, methoxyphenyl, and methybenzenesulfonyl groups. These substitutions confer specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 2-CHLORO-7-ETHOXY-3-[3-(4-METHOXYPHENYL)-1-(4-METHYLBENZENESULFONYL)-4,5-DIHYDRO-1H-PYRAZOL-5-YL]QUINOLINE typically involves multi-step organic reactions. One common synthetic route includes the condensation of ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate with substituted hydrazine . This reaction is followed by further functionalization steps to introduce the ethoxy, methoxyphenyl, and methybenzenesulfonyl groups. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The quinoline core and the pyrazole ring can undergo oxidation and reduction reactions, respectively.
Condensation Reactions: The compound can participate in condensation reactions to form larger molecular structures.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-CHLORO-7-ETHOXY-3-[3-(4-METHOXYPHENYL)-1-(4-METHYLBENZENESULFONYL)-4,5-DIHYDRO-1H-PYRAZOL-5-YL]QUINOLINE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar compounds include other quinoline derivatives with different substituents. For example:
2-CHLORO-7-ETHOXY-3-[3-(4-METHOXYPHENYL)-1-(4-METHYLBENZENESULFONYL)-4,5-DIHYDRO-1H-PYRAZOL-5-YL]QUINOLINE: vs. : The presence of different substituents can significantly alter the chemical and biological properties of these compounds.
Quinoline Derivatives: Other quinoline derivatives may have different functional groups, leading to variations in their reactivity and applications.
Propiedades
Fórmula molecular |
C28H26ClN3O4S |
|---|---|
Peso molecular |
536.0 g/mol |
Nombre IUPAC |
2-chloro-7-ethoxy-3-[5-(4-methoxyphenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-3-yl]quinoline |
InChI |
InChI=1S/C28H26ClN3O4S/c1-4-36-22-12-9-20-15-24(28(29)30-25(20)16-22)27-17-26(19-7-10-21(35-3)11-8-19)31-32(27)37(33,34)23-13-5-18(2)6-14-23/h5-16,27H,4,17H2,1-3H3 |
Clave InChI |
WWCZUQXAIBEHPH-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC2=NC(=C(C=C2C=C1)C3CC(=NN3S(=O)(=O)C4=CC=C(C=C4)C)C5=CC=C(C=C5)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11617717.png)




![Propyl 2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate](/img/structure/B11617741.png)
![(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11617754.png)
![5'-Ethyl 3'-methyl 2'-amino-6'-(2-ethoxy-2-oxoethyl)-1-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11617766.png)
![2-(2-chlorophenoxy)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B11617769.png)
![2-(4-ethylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11617776.png)
![2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B11617781.png)
![7-(3-ethoxypropyl)-6-imino-N-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11617789.png)
![3-[(4-Chloro-phenyl)-hydrazono]-2-methyl-4,5-dioxo-1-phenyl-pyrrolidine-2-carboxylic acid ethyl ester](/img/structure/B11617796.png)
![Ethyl 1-[(2-methoxyphenoxy)acetyl]piperidine-4-carboxylate](/img/structure/B11617806.png)
